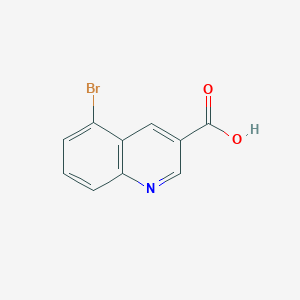
5-Bromoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 and a molecular weight of 252.07 . It is a solid substance stored in dry conditions at room temperature .
Synthesis Analysis
The synthesis of quinoline compounds, such as this compound, has been a subject of interest in the field of organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety, which is characteristic of quinoline compounds .Chemical Reactions Analysis
Quinoline compounds undergo a variety of chemical reactions. For instance, they can undergo reactions involving the O−H bond, such as acid dissociation and solvolytic reactions . They can also undergo reactions at the carbonyl bond, which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C−O bond .Physical And Chemical Properties Analysis
This compound is a solid substance . Like other carboxylic acids, it likely has high boiling points compared to other substances of comparable molar mass . Its solubility in water may decrease with increasing molar mass .Mecanismo De Acción
The mechanism of action of 5-Bromoquinoline-3-carboxylic acid is not yet fully understood. However, it is known to interact with certain proteins and enzymes, which can lead to changes in the structure and function of the proteins or enzymes. It has been suggested that this compound may act as an inhibitor of enzymes, which could explain its pharmacological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to inhibit the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone. In addition, it has been shown to have antioxidant properties and to reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Bromoquinoline-3-carboxylic acid has several advantages for laboratory experiments. It is a stable compound, with a low toxicity profile, and can be easily synthesized in the laboratory. However, it is also a strong inhibitor of certain enzymes and may interfere with the results of certain experiments. Therefore, it is important to consider the potential effects of this compound when designing experiments.
Direcciones Futuras
There are several potential future directions for research on 5-Bromoquinoline-3-carboxylic acid. These include the development of new drugs based on its structure, the exploration of its potential use as an anticancer agent, and further research into its mechanism of action. Additionally, further research is needed to better understand its effects on biochemical and physiological processes. Finally, additional research is needed to explore its potential use as a fluorescent dye in biological imaging.
Métodos De Síntesis
5-Bromoquinoline-3-carboxylic acid can be synthesized by various methods, including oxidation of 5-bromoquinoline, reaction of 5-bromoquinoline with ethyl chloroformate, and reaction of 5-bromoquinoline with acetic anhydride. A direct synthesis of this compound from 5-bromoquinoline and ethyl chloroformate is the most efficient method and yields the highest purity of the product.
Aplicaciones Científicas De Investigación
5-Bromoquinoline-3-carboxylic acid is widely used in scientific research due to its unique properties. It is used in the synthesis of pharmaceuticals, as a reagent in chemical reactions, and as a fluorescent dye in biological imaging. It is also used to study the structure and function of proteins and to develop new drugs.
Safety and Hazards
Propiedades
IUPAC Name |
5-bromoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLFBEXBABQCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


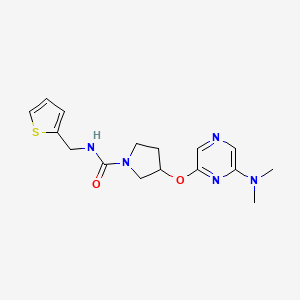
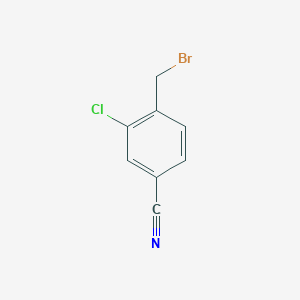

![N-[2-[[4-(Difluoromethyl)cyclohexyl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2620371.png)
![6-[(3-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2620373.png)
![2-[Bis(prop-2-enyl)amino]-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone](/img/structure/B2620374.png)
![N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2620375.png)
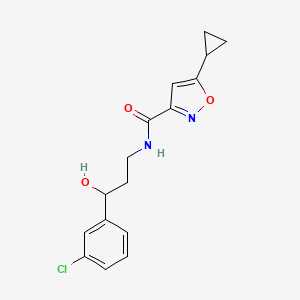
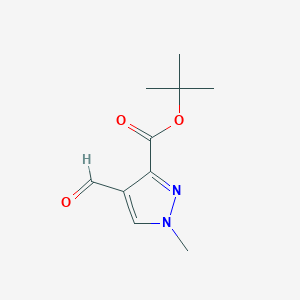
![3,4-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2620379.png)
![2-Chloro-N-[2,2-difluoro-2-(1-methoxycyclobutyl)ethyl]acetamide](/img/structure/B2620380.png)
![3-Amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2620383.png)
